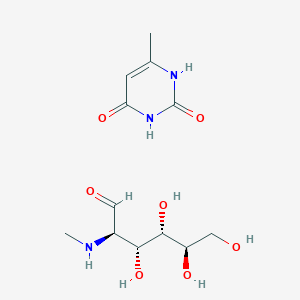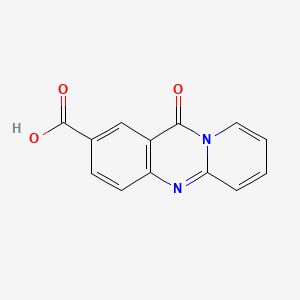
Doqualast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Doqualast can be synthesized from carbon monoxide and 11H-Pyrido[2,1-b]quinazolin-11-one, 2-bromo . The reaction conditions and specific steps for this synthesis are not widely detailed in the available literature, but it involves the use of these starting materials under controlled conditions to yield this compound.
Chemical Reactions Analysis
Doqualast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Doqualast is primarily used in the field of medicine as an antiasthmatic and antiallergic agent It is used to inhibit antigen-induced mediator release by interfering with the calcium transport required for histamine secretion across the mast cell membrane This makes it useful in the treatment of asthma and allergic reactions
Mechanism of Action
Doqualast exerts its effects by inhibiting antigen-induced mediator release. It interferes with the calcium transport required for histamine secretion across the mast cell membrane . By blocking this calcium transport, this compound prevents the release of histamine and other mediators that cause allergic reactions and asthma symptoms.
Comparison with Similar Compounds
Doqualast is similar to disodium cromoglycate in its mode of action . Both compounds inhibit antigen-induced mediator release by interfering with calcium transport. this compound has unique structural features that may offer advantages in terms of potency and specificity. Other similar compounds include:
Disodium cromoglycate: Used as an antiallergic agent.
Ketotifen: Another antiallergic agent that stabilizes mast cells.
Nedocromil: Used to prevent allergic reactions and asthma symptoms.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
64019-03-0 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-7-8(13(17)18)4-5-10(9)14-11-3-1-2-6-15(11)12/h1-7H,(H,17,18) |
InChI Key |
HMZDSBSMNLBGIW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
Key on ui other cas no. |
64019-03-0 |
Synonyms |
11-oxo-11H-pyrido(2,1-b)quinazoline-2-carboxylic acid doqualast SM 857 SM-857 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


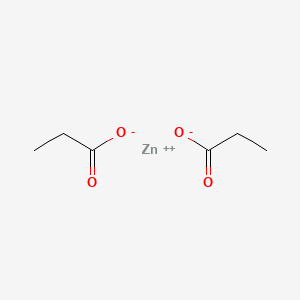
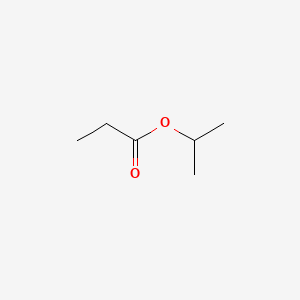


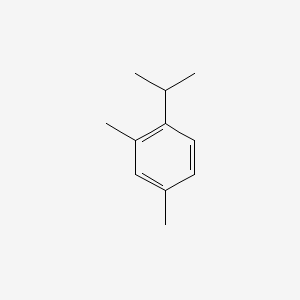
![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
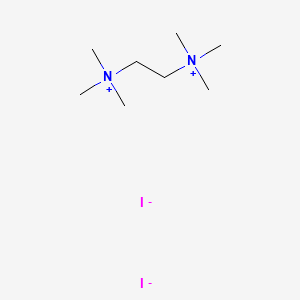
![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)
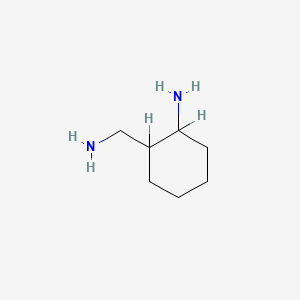
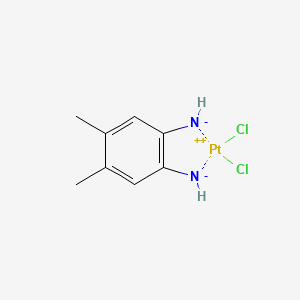

![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)
